molecular formula C6H4BrN3 B1517230 6-Bromoimidazo[1,2-a]pyrazine CAS No. 912773-24-1

6-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1517230
CAS No.: 912773-24-1
M. Wt: 198.02 g/mol
InChI Key: KKMWDXNBIKMCEH-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom attached to the imidazo[1,2-a]pyrazine core structure

Mechanism of Action

Target of Action

The primary targets of 6-Bromoimidazo[1,2-a]pyrazine are believed to be specific receptors within cells

Mode of Action

The mode of action of this compound is thought to involve the binding of the compound to its target receptors within cells This binding event may trigger a series of biochemical reactions or changes within the cell

Biochemical Pathways

Given that the compound is believed to bind to specific receptors within cells , it is likely that it influences the signaling pathways associated with these receptors. The downstream effects of these pathway alterations would depend on the specific nature of the receptors and the cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target receptors . For instance, the compound is recommended to be stored in a refrigerator, indicating that lower temperatures may be necessary for its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyrazine with bromoacetaldehyde diethyl acetal in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of this compound-2-carboxylic acid.

  • Reduction: Reduction products may include this compound-2-amine.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrazine has found applications in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyrazine is structurally similar to other imidazo[1,2-a]pyrazine derivatives, such as 6-chloroimidazo[1,2-a]pyrazine and 6-fluoroimidazo[1,2-a]pyrazine. the presence of the bromine atom imparts unique chemical and biological properties to the compound, making it distinct from its counterparts.

List of Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyrazine

  • 6-Fluoroimidazo[1,2-a]pyrazine

  • 6-Iodoimidazo[1,2-a]pyrazine

  • 6-Methylimidazo[1,2-a]pyrazine

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMWDXNBIKMCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651770
Record name 6-Bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-24-1
Record name 6-Bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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